1H-pyrazole-4-carboximidamide hydrochloride
CAS No.:
Cat. No.: VC18169204
Molecular Formula: C4H7ClN4
Molecular Weight: 146.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7ClN4 |
|---|---|
| Molecular Weight | 146.58 g/mol |
| IUPAC Name | 1H-pyrazole-4-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C4H6N4.ClH/c5-4(6)3-1-7-8-2-3;/h1-2H,(H3,5,6)(H,7,8);1H |
| Standard InChI Key | LJDCRROTGHNNFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1)C(=N)N.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 4-position with a carboximidamide group (-C(=NH)NH₂). Protonation of the amidine nitrogen and subsequent chloride counterion formation yield the hydrochloride salt, enhancing its stability and solubility in polar solvents. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 146.58 g/mol | |
| Appearance | Crystalline powder | |
| Solubility | Soluble in water, ethanol | |
| Storage Conditions | Room temperature, inert atmosphere |
The amidine group’s basicity (pKa ≈ 11–12) facilitates interactions with biological targets, while the pyrazole ring contributes to π-π stacking and hydrogen-bonding capabilities .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1H-pyrazole-4-carboximidamide hydrochloride typically involves a two-step protocol:
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Pyrazole Core Formation:
Arylhydrazine hydrochlorides react with ethoxymethylenemalononitrile in ethanol to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Subsequent deamination with tert-butyl nitrite in tetrahydrofuran yields 1-aryl-1H-pyrazole-4-carbonitriles . -
Amidine Functionalization:
The carbonitrile intermediate undergoes hydrochlorination with gaseous HCl in dry ethanol, followed by ammonolysis to introduce the amidine group. Crystallization from ethanol/water mixtures provides the final hydrochloride salt .
Reaction Scheme:
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against nitric oxide synthase (NOS), a key enzyme in vasodilation and immune response regulation. By competing with arginine at the enzyme’s active site, it reduces nitric oxide production, making it a candidate for inflammatory and cardiovascular disease research.
Antiparasitic Activity
Derivatives of 1H-pyrazole-4-carboximidamide hydrochloride demonstrate antileishmanial activity against Leishmania amazonensis promastigotes, with IC₅₀ values comparable to amphotericin B. Mechanistic studies suggest interference with mitochondrial electron transport and DNA topoisomerase II .
Peptide Synthesis
As a coupling agent, the compound facilitates guanylation reactions, converting primary amines to guanidines. This modification enhances peptide stability and bioavailability, critical for developing protease-resistant therapeutics .
Therapeutic Applications
Cardiovascular Drug Development
By modulating NOS activity, the compound aids in studying hypertension and atherosclerosis. Preclinical models show dose-dependent reductions in vascular inflammation markers (e.g., TNF-α, IL-6).
Antiprotozoal Agents
Structural analogs with electron-withdrawing substituents (e.g., -Cl, -NO₂) exhibit enhanced antileishmanial potency. For example, a 2,6-dichloro derivative reduced parasite load by 89% in murine macrophages at 10 μM .
Chemical Biology Tools
The compound’s amidine group serves as a bioorthogonal handle for labeling proteins and nucleic acids, enabling real-time tracking of biomolecular interactions in live cells.
Research Challenges and Future Directions
Optimization of Bioavailability
The compound’s high polarity (logP ≈ -1.2) limits blood-brain barrier penetration. Structural modifications, such as prodrug formulations or lipophilic substituents, are under investigation.
Target Selectivity
Off-target effects on related enzymes (e.g., dimethylarginine dimethylaminohydrolase) require addressal through computational docking studies and fragment-based drug design .
Scalable Synthesis
Current yields (70–82%) could improve via flow chemistry approaches, reducing reaction times and purification steps.
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